3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
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Overview
Description
3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that features a pyridine ring, a triazole ring, and a phenol group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through a combination of salt bridge contacts, unusual π-anion interactions, and several hydrophobic and van der waals interactions . These interactions could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.
Biochemical Pathways
Given the neuroprotective properties of similar compounds , it’s plausible that this compound could influence pathways related to neuronal health and function
Result of Action
Compounds with similar structures have shown neuroprotective effects, potentially through the inhibition of α-synuclein aggregation, a key factor in neurodegenerative diseases like parkinson’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 4-aminopyridine share structural similarities with the pyridine ring.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives share the triazole ring structure.
Phenol Derivatives: Compounds like hydroquinone and catechol share the phenol group.
Uniqueness
What sets 3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL apart is its unique combination of these three functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-12-3-1-2-10(8-12)9-16-19-13(17-18-14(19)21)11-4-6-15-7-5-11/h1-9,20H,(H,18,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXVBLIHIPQIV-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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